molecular formula C13H20N4 B11780308 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidin-3-amine

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidin-3-amine

Cat. No.: B11780308
M. Wt: 232.32 g/mol
InChI Key: DPBVQDSRDQCVND-UHFFFAOYSA-N
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Description

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidin-3-amine is a heterocyclic compound that features a unique structure combining a cycloheptane ring fused with a pyridazine ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Cycloheptane Ring: Starting from a suitable precursor, such as cycloheptanone, the cycloheptane ring is formed through a series of reactions including cyclization and reduction.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction with hydrazine derivatives.

    Attachment of the Pyrrolidine Moiety: The final step involves the attachment of the pyrrolidine moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrrolidine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studying enzyme interactions and receptor binding due to its heterocyclic nature.

Mechanism of Action

The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine: Similar in structure but lacks the pyrrolidine moiety.

    6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine: Another analog with slight structural variations.

Uniqueness

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidin-3-amine is unique due to the combination of its three-ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidin-3-amine

InChI

InChI=1S/C13H20N4/c14-11-6-7-17(9-11)13-8-10-4-2-1-3-5-12(10)15-16-13/h8,11H,1-7,9,14H2

InChI Key

DPBVQDSRDQCVND-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=NN=C2CC1)N3CCC(C3)N

Origin of Product

United States

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